![molecular formula C14H16N4O5S B275015 Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, also known as EMT, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. EMT is a thieno[2,3-d]pyrimidine derivative and is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Mecanismo De Acción
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate acts as a competitive inhibitor of thymidylate synthase, which leads to a decrease in the production of thymidine, a nucleotide that is essential for DNA synthesis. This inhibition of thymidylate synthase leads to an accumulation of uracil in DNA, which can cause DNA damage and ultimately induce cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has several advantages for lab experiments, including its potent inhibition of thymidylate synthase and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, including its potential use in combination therapy with other chemotherapeutic agents, its use as a tool in the study of DNA synthesis and repair, and its potential use in the treatment of inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of thymidylate synthase and has been extensively studied for its potential use in cancer research. This compound has several advantages for lab experiments, including its potent inhibition of thymidylate synthase and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
Métodos De Síntesis
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is synthesized using a multistep process that involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with ethyl acetoacetate to form ethyl 2-amino-4-methylthiophene-3-carboxylate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 5-methyl-3-chloroacetyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate. Finally, the reaction of this intermediate with methyl carbamate yields this compound.
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential applications in cancer research. Thymidylate synthase is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential use in combination therapy with other chemotherapeutic agents.
Propiedades
Fórmula molecular |
C14H16N4O5S |
|---|---|
Peso molecular |
352.37 g/mol |
Nombre IUPAC |
ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H16N4O5S/c1-4-23-13(21)10-7(2)9-11(24-10)16-6-18(12(9)20)5-8(19)17-14(22)15-3/h6H,4-5H2,1-3H3,(H2,15,17,19,22) |
Clave InChI |
MLNSEXPWCLDHIE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC(=O)NC)C |
SMILES canónico |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)
![Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)
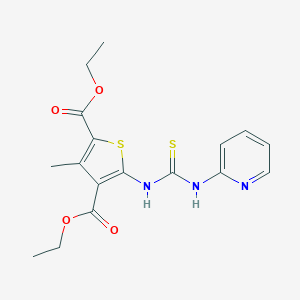
![Diethyl 3-methyl-5-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274957.png)
![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)
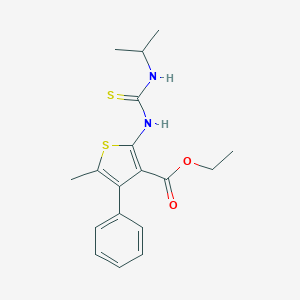
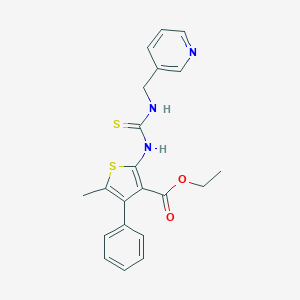
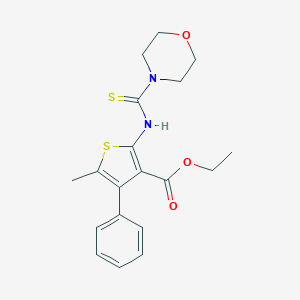
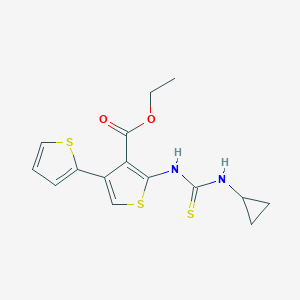
![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)